DG-051
描述
DG-051 is a novel leukotriene A4 (LTA4H) hydrolase inhibitor of leukotriene B4 biosynthesis.
科学研究应用
DG-051 作为心脏病预防剂
This compound 正在被开发用于预防心脏病 {svg_1}. 它是一种首创的小分子白三烯 A4 水解酶 (LTA4H) 抑制剂 {svg_2} {svg_3}. 这种酶是由白三烯途径中的一种基因编码的,该途径与心脏病风险增加有关 {svg_4} {svg_5}.
This compound 在抑制 LTA4H 中的作用
This compound 作为 LTA4H 的抑制剂 {svg_6}. LTA4H 是一种酶,在产生促炎分子白三烯 B4 (LTB4) 中起着至关重要的作用 {svg_7}. 通过抑制这种酶,this compound 可以减少 LTB4 的产生,从而有可能降低心脏病的风险 {svg_8}.
This compound 的药代动力学
This compound 被发现具有良好的生物利用度,受试者之间差异很小 {svg_9}. 它具有约 9 小时的终末半衰期,并且在给药后 24 小时有可测量的浓度 {svg_10}. 这种药代动力学特征使 this compound 适合每天一次给药 {svg_11}.
This compound 的开发现状
This compound 最初由安进公司开发 {svg_12}. 截至目前,其全球最高研发状态处于待定状态,预计将进入 II 期临床试验 {svg_13} {svg_14}.
作用机制
Target of Action
DG-051, also known as (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, is a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H) . LTA4H is an enzyme that plays a crucial role in the production of Leukotriene B4 (LTB4), a potent promoter of inflammation .
Mode of Action
This compound interacts with its target, LTA4H, by inhibiting its aminopeptidase activity . This inhibition is achieved with an IC50 of 47 nM, indicating a strong affinity between this compound and LTA4H . The inhibition of LTA4H leads to a decrease in the production of LTB4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway . By inhibiting LTA4H, this compound disrupts the conversion of Leukotriene A4 (LTA4) to LTB4, thereby reducing the overall production of LTB4 . This reduction in LTB4 levels can lead to a decrease in inflammation, as LTB4 is a potent promoter of inflammatory responses .
Pharmacokinetics
This compound has been found to have good bioavailability, with low variability between subjects . It has a terminal half-life of approximately 9 hours and measurable concentrations at 24 hours after dosing . These properties suggest that this compound has a pharmacokinetic profile suitable for once-a-day dosing .
Result of Action
The primary molecular effect of this compound’s action is the reduction of LTB4 production . On a cellular level, this can lead to a decrease in inflammation, as LTB4 is known to promote inflammatory responses . Therefore, the inhibition of LTA4H by this compound can potentially reduce inflammation-related conditions.
属性
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929916-05-2 | |
Record name | DG-051 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DG-051 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?
A1: this compound functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].
Q2: What is the structural basis for the high potency and selectivity of this compound towards LTA4H?
A2: The development of this compound involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of this compound with a Kd of 26 nM for LTA4H [].
Q3: What are the pharmacokinetic properties of this compound that make it suitable for clinical development?
A3: this compound exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。